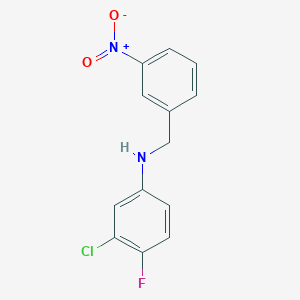
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that belongs to the class of amines and has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis or programmed cell death in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine in lab experiments is its potent anti-cancer activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine. One potential area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of infectious diseases such as tuberculosis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 3-nitrobenzyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography.
Applications De Recherche Scientifique
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells such as breast, lung, and prostate cancer cells. The compound has also been studied for its potential as a therapeutic agent for the treatment of infectious diseases such as tuberculosis.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-7-10(4-5-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXPBWHSMZXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462402 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


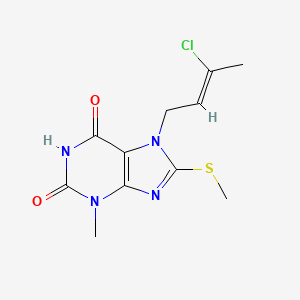
![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
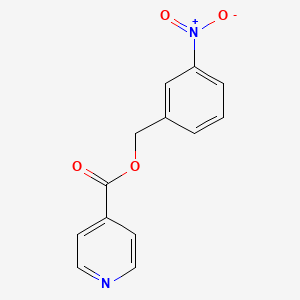
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
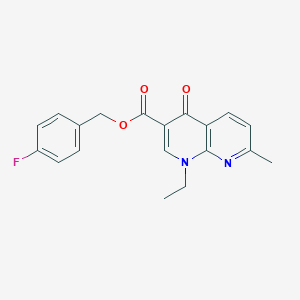
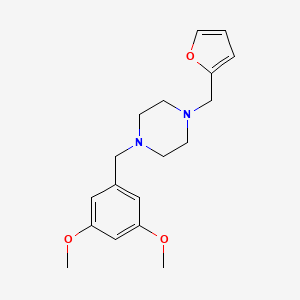

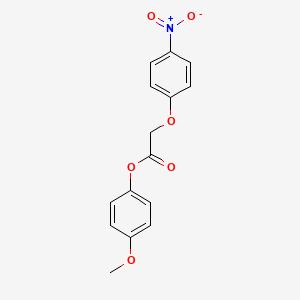
![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)